molecular formula C9H19N3O B1518068 N,N-dimethyl-3-(piperazin-1-yl)propanamide CAS No. 89009-68-7

N,N-dimethyl-3-(piperazin-1-yl)propanamide

Cat. No.: B1518068
CAS No.: 89009-68-7
M. Wt: 185.27 g/mol
InChI Key: WCBSMXUFQKZOKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(piperazin-1-yl)propanamide (CAS: 89009-68-7) is a piperazine-containing propanamide derivative with a molecular formula of C₉H₁₉N₃O and a molecular weight of 185.27 g/mol . Its structure features a dimethyl-substituted amide group linked to a piperazine ring via a three-carbon chain. The compound is typically stored under inert, dry, and room-temperature conditions to ensure stability .

Properties

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBSMXUFQKZOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651205
Record name N,N-Dimethyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89009-68-7
Record name N,N-Dimethyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

CNS Disorders

N,N-dimethyl-3-(piperazin-1-yl)propanamide and its derivatives are being investigated for their potential in treating CNS disorders, including Alzheimer's disease (AD). Piperazine derivatives are recognized for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for neuropharmacological interventions. Research indicates that compounds similar to this compound have demonstrated synaptoprotective properties in mouse models of AD, potentially aiding in the restoration of synaptic function and memory retention .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds exhibit urease inhibition, which is crucial for the survival of pathogens like Helicobacter pylori. In vitro assays have shown that certain derivatives can effectively inhibit urease activity, suggesting their potential as therapeutic agents against infections caused by urease-producing bacteria .

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, hybridization with other pharmacophores has yielded compounds with multifunctional properties, potentially addressing multiple pathways involved in diseases such as AD .

Case Studies and Research Findings

StudyObjectiveKey Findings
Evaluate urease inhibitionCompounds derived from this compound showed significant urease inhibition with IC₅₀ values lower than standard inhibitors.
Investigate neuroprotective effectsDerivatives demonstrated synaptoprotective effects in AD models, enhancing cognitive function and synaptic integrity.
Assess antimicrobial efficacySelected derivatives exhibited potent antimicrobial activity against Helicobacter pylori, indicating potential therapeutic use.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(piperazin-1-yl)propanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound’s core structure—a piperazine ring connected to an amide group through a propyl chain—is shared with several pharmacologically active analogs. Key differences lie in substituents on the piperazine ring, the amide group, or the carbon chain, which modulate target affinity, selectivity, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison of Key Analogs
Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Target Key Evidence
N,N-Dimethyl-3-(piperazin-1-yl)propanamide Dimethylamide, unsubstituted piperazine 185.27 Unknown (research intermediate)
SC211 (CHEMBL329228) 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide 403.89 High affinity for dopamine D4 receptor
SC212 (ChEMBL1940410) 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine 398.43 Atypical antipsychotic activity
ILK Inhibitor () N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4’-trifluoromethylbiphenyl)pyrazol-3-yl)propanamide ~550 (estimated) Inhibits integrin-linked kinase (ILK), anticancer
10c () N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide 457.20 Antiproliferative (exact target unclear)
2-Methyl-2-(piperazin-1-yl)propanamide Methyl branching on the propanamide chain ~170 (estimated) Intermediate in PI3Kδ inhibitor synthesis

Key Differences and Implications

Substituent Effects on Target Selectivity SC211’s 4-chlorophenyl and 3-methoxyphenyl groups confer selectivity for dopamine D4 receptors (D4R) over D2R . ILK Inhibitor () incorporates a pyrazole-biphenyl moiety, enabling potent ILK inhibition and anticancer activity in preclinical models .

Impact of Amide Modifications The dimethylamide group in this compound reduces hydrogen-bonding capacity compared to primary amides (e.g., SC211), which may affect solubility and receptor interactions.

Physicochemical Properties

  • The dihydrochloride salt form of This compound (CAS: 1179364-81-8) increases water solubility (258.19 g/mol) compared to the free base .
  • SC212 ’s thioether and trifluoromethyl groups enhance metabolic stability, a critical factor for antipsychotic efficacy .

Biological Activity

N,N-dimethyl-3-(piperazin-1-yl)propanamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a propanamide backbone with a piperazine ring. Its molecular formula is C10_{10}H18_{18}N2_{2}O, with a molecular weight of approximately 198.26 g/mol. The presence of the piperazine moiety significantly contributes to its biological activities.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance, a series of piperazine derivatives, including this compound, were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated promising cytotoxic effects, with IC50_{50} values in the micromolar range, particularly against human cancer cell lines such as MCF-7 and HeLa .

CompoundCell LineIC50_{50} (µM)
5bMCF-72.0 ± 0.73
5cHeLa2.13 ± 0.82

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that it exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Research indicates that compounds containing the piperazine moiety can exhibit neuroprotective effects. This compound has been implicated in enhancing cognitive function and protecting neuronal cells from oxidative stress, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound shows affinity for neurotransmitter receptors, which may explain its neuroprotective effects.
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Study on Antitumor Activity

In a recent study, this compound was tested on multiple cancer cell lines. The study highlighted its potential as an effective antitumor agent, particularly in inhibiting cell growth and inducing apoptosis in MCF-7 cells .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Piperazine alkylation : Reacting piperazine with halogenated propanamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-propanamide linkage .

  • Amide bond formation : Utilizing coupling agents like EDCI and DMAP to link the propanamide moiety to aromatic amines or other nucleophiles .

Table 1: Reaction Conditions for Synthesis

Reaction TypeReagents/ConditionsYield (%)Reference
Piperazine alkylationK₂CO₃, acetonitrile, reflux (18–36 h)50–70
Amide couplingEDCI, DMAP, DCM, room temperature44–60

Hydrolysis and Stability

The amide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Treatment with HCl (37%) at reflux generates carboxylic acid derivatives .

  • Alkaline stability : Stable under mild basic conditions (e.g., NaHCO₃), enabling selective functionalization of the piperazine ring .

Equation :

N N Dimethyl 3 piperazin 1 yl propanamideHCl 3 piperazin 1 yl propanoic acid+NH CH3)2\text{N N Dimethyl 3 piperazin 1 yl propanamide}\xrightarrow{\text{HCl }}\text{3 piperazin 1 yl propanoic acid}+\text{NH CH}_3)_2

Functionalization of the Piperazine Ring

The piperazine moiety participates in electrophilic substitution and alkylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., chloromethyl derivatives) in acetonitrile to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides modify the piperazine nitrogen, enhancing lipophilicity.

Table 2: Functionalization Reactions

ReactionReagentsProduct ApplicationReference
N-AlkylationCH₃I, K₂CO₃, acetonitrileBioactive quaternary salts
AcylationAcetic anhydride, DCMLipophilic analogs

Reduction and Hydrogenation

While direct reduction of the amide group is uncommon, hydrogenation of intermediates is critical in synthesis:

  • Catalytic hydrogenation : Raney-Ni under H₂ pressure (3–10 MPa) reduces nitrile intermediates to amines, a step relevant to precursor synthesis .

Example Pathway :

CH3NHCH2CNH2,Raney NiCH3NHCH2CH2NH2\text{CH}_3\text{NHCH}_2\text{CN}\xrightarrow{\text{H}_2,\text{Raney Ni}}\text{CH}_3\text{NHCH}_2\text{CH}_2\text{NH}_2

Interaction with Biological Targets

The compound’s piperazine ring interacts with neurotransmitter receptors, influencing pharmacological activity:

  • Serotonin receptor binding : Structural analogs show affinity for 5-HT₁ₐ receptors due to piperazine’s conformational flexibility .

  • Urease inhibition : Hybrid derivatives exhibit IC₅₀ values as low as 2.0 µM, attributed to piperazine-mediated enzyme interaction .

Table 3: Pharmacological Interactions

TargetActivity (IC₅₀)Structural FeatureReference
5-HT₁ₐ receptorSub-µM affinityPiperazine ring
Jack bean urease2.0 ± 0.73 µMN-Arylpropanamide substitution

Comparative Reactivity with Analogues

The compound’s reactivity aligns with other piperazine-propanamide derivatives but varies with substituents:

Table 4: Reactivity Comparison

CompoundKey ReactionYield/Selectivity
N,N-Diethyl-3-(piperazin-1-yl)propanamideAlkylation with CH₃I65% (piperazine retention)
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamineAcylation with Ac₂O72% (N-acetyl derivative)

Degradation Pathways

Under oxidative conditions (e.g., H₂O₂, Fe²⁺), the piperazine ring undergoes cleavage, forming ethylene diamine derivatives. Stability studies indicate a half-life of >24 h in neutral aqueous solutions .

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-dimethyl-3-(piperazin-1-yl)propanamide typically involves:

  • Amide bond formation between a dimethyl-substituted propanoyl derivative and piperazine.
  • Nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbonyl or halide-activated carbon.
  • Use of reflux conditions in polar aprotic solvents such as acetonitrile.
  • Use of base catalysts like potassium carbonate to facilitate nucleophilic substitution and neutralize acidic byproducts.

Specific Preparation Methodologies

Reaction of Piperazine with N,N-dimethyl-3-chloropropanamide

A common route involves the nucleophilic substitution of a halogenated propanamide derivative by piperazine:

  • Starting materials : N,N-dimethyl-3-chloropropanamide and piperazine.
  • Solvent : Acetonitrile or similar polar aprotic solvent.
  • Base : Potassium carbonate (K2CO3) to deprotonate piperazine and promote substitution.
  • Conditions : Reflux for 18–36 hours.
  • Outcome : The nucleophilic nitrogen in piperazine attacks the electrophilic carbon adjacent to the chloride, displacing the chloride ion and forming the this compound.

This method is supported by analogous syntheses of related piperazine-containing amides where halogenated acyl precursors react with piperazine under basic conditions to yield the desired amides in moderate to good yields (50–70%).

Amide Coupling Using Activated Carboxylic Acid Derivatives

An alternative approach involves:

  • Activation of 3-(piperazin-1-yl)propanoic acid or its derivatives using coupling reagents such as carbodiimides (e.g., EDC, DCC).
  • Reaction with dimethylamine or its salts to form the N,N-dimethyl amide.
  • This method allows direct amide bond formation without halogenated intermediates.

Though specific literature on this exact compound is limited, this general amide coupling strategy is well-established in organic synthesis for preparing N,N-dimethyl amides and piperazine derivatives.

Reaction Scheme Overview

Step Reactants Conditions Product Yield (%)
1 N,N-dimethyl-3-chloropropanamide + Piperazine Reflux in acetonitrile, K2CO3, 18–36 h This compound 50–70% (typical)

Research Findings and Spectroscopic Characterization

These characterization methods confirm the successful formation of the target amide with the piperazine moiety.

Notes on Reaction Optimization

  • The use of excess piperazine can drive the reaction to completion by shifting equilibrium.
  • Reaction times vary from 18 to 48 hours depending on the substrate and conditions.
  • Potassium carbonate is preferred due to its mild basicity and ability to neutralize HCl formed during substitution.
  • Polar aprotic solvents like acetonitrile enhance nucleophilicity of piperazine and solubility of reactants.

Summary Table of Preparation Conditions

Parameter Details
Starting Material N,N-dimethyl-3-chloropropanamide
Nucleophile Piperazine
Solvent Acetonitrile
Base Potassium carbonate (K2CO3)
Temperature Reflux (~80°C)
Reaction Time 18–36 hours
Purification Column chromatography
Yield Range 50–70%
Characterization IR, ¹H NMR, HRMS

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-3-(piperazin-1-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting a piperazine derivative with a propanamide precursor under basic conditions (e.g., 10% sodium carbonate, pH 9–10, 3–4 hours at room temperature) to form the piperazinyl-propanamide backbone .
  • Step 2 : Introducing dimethyl groups via alkylation or reductive amination, often requiring anhydrous solvents (e.g., acetonitrile) and reflux (3–4 hours) .
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry of reagents improves yield and purity. For instance, potassium carbonate in acetonitrile enhances nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.4–3.1 ppm for N–CH₂ groups) and dimethylamide protons (δ 2.6–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₉N₃O: [M+H]⁺ = 186.1601) .
  • HPLC : Reverse-phase C18 columns with UV detection ensure purity (>99%) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Avoid ignition sources (P210) and ensure proper ventilation .

Advanced Research Questions

Q. How do structural modifications of the piperazine or propanamide moieties affect biological activity?

  • Piperazine Substitution : Replacing the piperazine with a 4-arylpiperazine (e.g., 2-chlorophenyl) enhances dopamine D3 receptor binding (Kᵢ = 12 nM vs. 450 nM for unsubstituted) .
  • Propanamide Functionalization : Adding a benzothiazole group increases antiproliferative activity (IC₅₀ = 2.3 µM vs. >10 µM for parent compound) .
  • Methodology : SAR studies use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to predict binding modes .

Q. How can contradictions in reported biological data (e.g., anti-HIV vs. antiproliferative efficacy) be resolved?

  • Assay Variability : Differences in cell lines (e.g., MT-4 vs. HeLa) and viral strains (HIV-1 vs. HIV-2) account for divergent results. Standardized protocols (NIH Antiretroviral Guidelines) reduce variability .
  • Metabolic Stability : Liver microsome assays (e.g., human CYP3A4 metabolism) explain discrepancies between in vitro and in vivo data .

Q. What strategies improve crystallographic refinement of this compound for structural analysis?

  • Software : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. Twinning detection (SHELXD) resolves lattice ambiguities .
  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) with low mosaicity (<0.5°) enhances accuracy .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • QSAR Models : LogP (2.1–3.5) and polar surface area (<90 Ų) predict BBB permeability. Derivatives with trifluoromethoxy groups show 3-fold higher BBB penetration in rodent models .
  • MD Simulations : All-atom molecular dynamics (CHARMM36) assess lipid bilayer interactions to prioritize synthesizable candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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